DL-Lactic Acid-13C2 Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

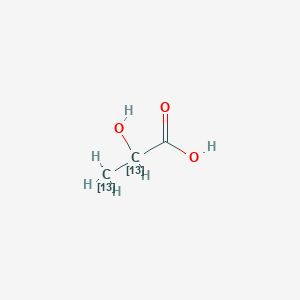

DL-Lactic Acid-13C2 Sodium Salt is a stable isotope labelled compound with the molecular formula C13C2H5NaO3 and a molecular weight of 114.05 . It is a neat product that is used in food and beverage testing .

Synthesis Analysis

DL-Lactic Acid-13C2 Sodium Salt is typically produced by fermentation of a sugar source, such as corn or beets . The resulting lactic acid is then neutralized to create the sodium salt .Molecular Structure Analysis

The molecular structure of DL-Lactic Acid-13C2 Sodium Salt is represented by the SMILES notation [13CH3]13C([H])C(O[Na])=O .Physical And Chemical Properties Analysis

DL-Lactic Acid-13C2 Sodium Salt is a neat product that should be stored at +4°C .Wissenschaftliche Forschungsanwendungen

1. Environmental Applications

DL-lactic acid-13C2 sodium salt is used as an eco-friendly extraction solvent for monitoring trace metals in complex matrices. In a study by Ji et al. (2021), it was used for the ultrasonic-assisted dispersive liquid-liquid microextraction method to monitor cadmium and arsenic in wine samples, demonstrating its potential in environmental monitoring and food safety applications (Ji, Zhao, Li, & Zhao, 2021).

2. Biomedical Engineering

In biomedical engineering, DL-lactic acid-based polymers are extensively studied for their biocompatibility and biodegradability. For instance, Proikakis et al. (2003) investigated the stability of DL-poly(lactic acid) in aqueous solutions, which is crucial for its application in biomedical devices and drug delivery systems (Proikakis, Mamouzelos, Tarantili, & Andreopoulos, 2003).

3. Drug Delivery Systems

DL-lactic acid derivatives are also significant in the formulation of drug delivery systems. Stevanović et al. (2007) discussed the fabrication of poly(DL-lactide-co-glycolide) nanospheres containing ascorbic acid, highlighting their importance in ensuring the stability and controlled release of pharmaceuticals (Stevanović, Savic, Jordović, & Uskoković, 2007).

4. Tissue Engineering

DL-lactic acid-13C2 sodium salt's derivatives are applied in tissue engineering. Matsusaki et al. (2001) synthesized biodegradable polymers composed of hydroxycinnamic acid and D,L-lactic acid, indicating their potential use in tissue engineering and as orthopedic matrices (Matsusaki, Kishida, Stainton, Ansell, & Akashi, 2001).

5. Biochemical Production

The compound is useful in biochemical production processes. Sornlek et al. (2022) demonstrated the production of D-lactic acid from sugarcane bagasse by genetically engineered Saccharomyces cerevisiae, showcasing its role in biotechnological applications (Sornlek, Sae-tang, Watcharawipas, Wongwisansri, Tanapongpipat, Eurwilaichtr, Champreda, Runguphan, Schaap, & Martins dos Santos, 2022).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

150114-72-0 |

|---|---|

Produktname |

DL-Lactic Acid-13C2 Sodium Salt |

Molekularformel |

C3H6O3 |

Molekulargewicht |

92.063 g/mol |

IUPAC-Name |

2-hydroxy(2,3-13C2)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |

InChI-Schlüssel |

JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |

Isomerische SMILES |

[13CH3][13CH](C(=O)O)O |

SMILES |

CC(C(=O)O)O |

Kanonische SMILES |

CC(C(=O)O)O |

Synonyme |

Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

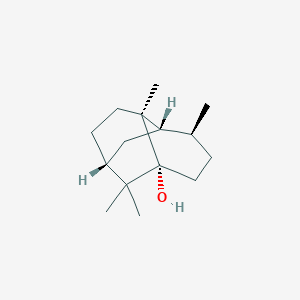

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

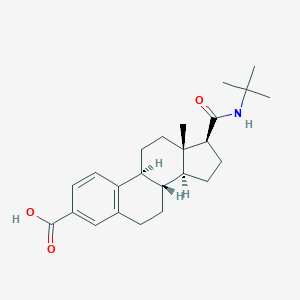

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)